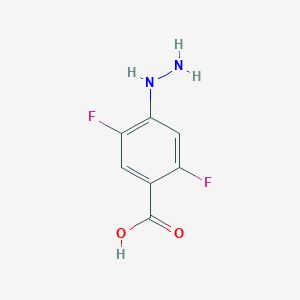

2,5-Difluoro-4-hydrazinobenzoic acid

描述

属性

分子式 |

C7H6F2N2O2 |

|---|---|

分子量 |

188.13 g/mol |

IUPAC 名称 |

2,5-difluoro-4-hydrazinylbenzoic acid |

InChI |

InChI=1S/C7H6F2N2O2/c8-4-2-6(11-10)5(9)1-3(4)7(12)13/h1-2,11H,10H2,(H,12,13) |

InChI 键 |

BDMSXHOTPIYMMQ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC(=C1F)NN)F)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 2,5 Difluoro 4 Hydrazinobenzoic Acid

Retrosynthetic Analysis and Precursor Selection for Difluorinated Hydrazinobenzoic Acids

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2,5-difluoro-4-hydrazinobenzoic acid, the primary functional groups to consider are the carboxylic acid, the two fluorine atoms, and the hydrazine (B178648) group.

A logical retrosynthetic disconnection involves the transformation of the hydrazine group. Hydrazines are commonly synthesized from primary amines. This leads to the precursor 4-amino-2,5-difluorobenzoic acid .

Further deconstruction of this intermediate involves considering the origin of the amino group. A common and effective strategy is the reduction of a nitro group, which points to 2,5-difluoro-4-nitrobenzoic acid as a key precursor. This compound is a valuable intermediate as the nitro group not only serves as a precursor to the hydrazine but also activates the aromatic ring for potential nucleophilic substitution reactions.

The synthesis of 2,5-difluoro-4-nitrobenzoic acid itself can be envisioned from simpler fluorinated aromatics, such as by nitration of 2,5-difluorobenzoic acid or through a series of halogenation, nitration, and functional group interconversions starting from materials like p-fluoronitrobenzene. For instance, a synthetic route to a related compound, 4-chloro-2,5-difluorobenzoic acid, involves starting from p-fluoronitrobenzene and proceeding through bromination, reduction, chlorination, diazotization-fluorination, and finally a Grignard reaction with carbon dioxide. A plausible synthesis for the key precursor, 2,5-difluoro-4-nitrobenzoic acid, involves the hydrolysis of a corresponding nitrile precursor under basic conditions with sodium hydroxide. chemicalbook.com

Classical Synthetic Routes to Arylhydrazinobenzoic Acid Scaffolds

The formation of the arylhydrazine functional group is a cornerstone of synthesizing the target molecule. Several classical methods are well-established for creating this moiety on a benzoic acid scaffold.

The most common and direct route to arylhydrazines is the diazotization of a primary aromatic amine followed by reduction. scirp.orgorganic-chemistry.org This two-step process begins with the reaction of an aminobenzoic acid with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt. organic-chemistry.org

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Sulfite (B76179) (Na₂SO₃) | Aqueous solution, often buffered. | A classic and widely used method. |

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., concentrated HCl). | A strong reducing agent that is effective for a wide range of diazonium salts. |

| Sodium Borohydride (NaBH₄) | Aqueous or alcoholic solvents. | A milder reducing agent, its use requires careful control of reaction conditions. |

| Sulfur Dioxide (SO₂) | Passed as a gas through the diazonium salt solution. | An older method, less commonly used in modern laboratory synthesis. |

An alternative approach to forming arylhydrazines is through nucleophilic aromatic substitution (SNAr). In this strategy, a suitable halogen atom (e.g., -Cl, -F) on the benzoic acid ring is displaced by hydrazine or a protected hydrazine derivative.

For this reaction to be effective, the halogen must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to it. Groups like nitro (-NO₂) or cyano (-CN) are highly effective activators. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, for example, proceeds via an uncatalyzed nucleophilic substitution where the formation of a zwitterionic intermediate is the rate-determining step. ccsenet.org The generally accepted mechanism for nucleophilic aromatic substitution is an addition-elimination pathway that proceeds through a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Therefore, a precursor like 4-chloro-2,5-difluorobenzoic acid, if further substituted with a nitro group, could potentially undergo substitution with hydrazine. The rate of these reactions is dependent on factors such as the nature of the leaving group, the solvent, and the specific substituents on the aromatic ring. ccsenet.orgresearchgate.net

Fluorination Strategies for Benzoic Acid Derivatives Precursors

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺" equivalent). This method is suitable for substrates that are activated towards electrophilic attack. The mechanism is controversial but is often treated as analogous to other electrophilic aromatic substitutions, potentially proceeding via an SN2 or a single-electron transfer (SET) process. wikipedia.org

A variety of N-F reagents have been developed for this purpose, which are generally more stable, safer, and easier to handle than elemental fluorine. wikipedia.org These reagents contain an electron-withdrawing group attached to a nitrogen atom, which decreases the electron density on the fluorine, making it electrophilic. wikipedia.org

| Reagent Name | Abbreviation | Notes |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A versatile and widely used commercial reagent with stable properties and mild application conditions. alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | An economical and stable reagent with high fluorination ability, soluble in many organic solvents. wikipedia.orgalfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective electrophilic fluorinating agent. wikipedia.org |

| N-Fluoropyridinium salts | NFPy | Cationic reagents where the positive charge on nitrogen enhances the electrophilicity of the fluorine atom. wikipedia.org |

Nucleophilic fluorination is a powerful method for introducing fluorine, especially into electron-deficient aromatic rings. This approach typically involves the displacement of a leaving group, such as a halide or a nitro group, by a fluoride (B91410) anion. The reaction generally proceeds via the SNAr mechanism, requiring the presence of electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. arkat-usa.orgarkat-usa.org

Common sources of nucleophilic fluoride include simple alkali metal fluorides. The reactivity of these salts can be highly dependent on factors like solubility, hygroscopicity, and the choice of solvent. ucla.edu Polar aprotic solvents like DMSO are often used to enhance the reactivity of the fluoride anion. arkat-usa.orgarkat-usa.org

A classic method that falls under this category is the Balz-Schiemann reaction. This process involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. This provides a route to introduce fluorine from an amino group precursor.

| Fluoride Source | Typical Solvent | Notes |

|---|---|---|

| Cesium Fluoride (CsF) | DMSO, DMF | Highly reactive due to the low lattice energy and high solubility of the salt. arkat-usa.org |

| Potassium Fluoride (KF) | DMSO, Sulfolane | A cost-effective and common choice; often used with a phase-transfer catalyst (spray-dried KF). |

| Tetra-n-butylammonium fluoride (TBAF) | THF, Acetonitrile (B52724) | An organic-soluble fluoride source, but can be highly basic and hygroscopic. |

| Hydrogen Fluoride (HF) | Pyridine (B92270) (Olah's Reagent) | Highly reactive and corrosive; often used as a complex to improve handling. |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound is highly dependent on the meticulous optimization of various reaction parameters. These include the choice of solvent, precise temperature control, the use of appropriate catalytic systems, and the accurate stoichiometry of reagents.

Solvent Effects and Temperature Control

The selection of an appropriate solvent system is critical in influencing reaction rates, solubility of intermediates, and ultimately, the yield and purity of the final product. In the synthesis of the precursor, 2,5-difluoro-4-nitrobenzoic acid, aqueous solutions are often employed. For instance, the hydrolysis of a nitrile precursor to a carboxylic acid is effectively carried out in water with a base like sodium hydroxide.

Temperature is another pivotal factor. The hydrolysis step to form 2,5-difluoro-4-nitrobenzoic acid is typically conducted at elevated temperatures, around 95°C, to ensure a reasonable reaction rate. Conversely, diazotization reactions, a key step in converting an amino group to a hydrazine, are highly sensitive to temperature and are generally performed at low temperatures, often between 0 and 5°C, to prevent the decomposition of the unstable diazonium salt intermediate.

| Reaction Step | Solvent System | Temperature (°C) | Effect on Reaction |

| Hydrolysis to Nitrobenzoic Acid | Water | 95 | Promotes rapid conversion of the nitrile to the carboxylic acid. |

| Catalytic Hydrogenation | Ethanol/Water | 25-80 | Influences catalyst activity and substrate solubility. |

| Diazotization | Aqueous HCl | 0-5 | Stabilizes the diazonium salt intermediate, preventing decomposition. |

| Reduction to Hydrazine | Aqueous solution | < 10 | Controls the exothermic reaction and improves selectivity. |

Catalytic Systems and Reagent Stoichiometry

The choice of catalyst is fundamental for the efficient reduction of the nitro group in 2,5-difluoro-4-nitrobenzoic acid to form the corresponding amino derivative, a crucial intermediate. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The catalyst loading and the hydrogen pressure are key parameters to optimize for achieving high conversion and selectivity. For instance, a lower catalyst loading might lead to incomplete reaction, while an excessively high loading could be economically inefficient.

Reagent stoichiometry must be precisely controlled throughout the synthetic sequence. During the diazotization of the amino group, a slight excess of sodium nitrite is often used to ensure complete conversion. However, a large excess should be avoided as it can lead to side reactions and the formation of impurities. Similarly, in the subsequent reduction of the diazonium salt to the hydrazine, the amount of the reducing agent, such as sodium sulfite or stannous chloride, needs to be carefully calculated to ensure efficient conversion without introducing unwanted byproducts.

| Reaction Step | Catalyst/Reagent | Stoichiometry (relative to substrate) | Impact on Yield and Purity |

| Catalytic Hydrogenation | 5% Pd/C | 1-5 mol% | Higher loading can increase reaction rate but also cost; optimal loading balances rate and efficiency. |

| Diazotization | Sodium Nitrite | 1.0 - 1.2 equivalents | A slight excess ensures complete reaction, but a large excess can lead to side products. |

| Reduction to Hydrazine | Sodium Sulfite | 2.0 - 3.0 equivalents | Sufficient reducing agent is necessary for complete conversion of the diazonium salt. |

Alternative Synthetic Pathways and Novel Cascade Reactions

While the pathway involving the nitration, reduction, and diazotization of a difluorobenzoic acid precursor is a common approach, alternative synthetic strategies can be envisioned for the preparation of this compound.

One potential alternative involves the direct nucleophilic aromatic substitution of a suitable precursor. For example, a compound such as 2,4,5-trifluorobenzoic acid could potentially undergo selective nucleophilic substitution at the 4-position with hydrazine. This approach, however, would be highly dependent on the relative reactivity of the fluorine atoms on the aromatic ring and the ability to control the regioselectivity of the substitution.

Another avenue for exploration lies in the development of novel cascade reactions. A hypothetical cascade reaction could involve the in-situ generation of the amino compound from the nitro precursor, immediately followed by diazotization and reduction in a one-pot process. Such a strategy would offer significant advantages in terms of process efficiency, reducing the need for isolation and purification of intermediates, thereby saving time and resources. However, the development of such a cascade reaction would require careful selection of reagents and reaction conditions that are compatible with all the transformation steps.

Research into the use of transition-metal-catalyzed cross-coupling reactions could also provide alternative routes. For instance, the coupling of a protected hydrazine derivative with a suitably functionalized 2,5-difluorobenzoic acid derivative, such as a bromo- or iodo-substituted analog, could be a viable strategy. This approach would leverage the advancements in modern organometallic chemistry to construct the target molecule with high precision.

Further investigation into these alternative pathways and the development of innovative cascade reactions could lead to more efficient, scalable, and environmentally benign methods for the synthesis of this compound.

Reactivity and Chemical Transformations of 2,5 Difluoro 4 Hydrazinobenzoic Acid

Reactions Involving the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes it a potent nucleophile, enabling it to react with a range of electrophilic partners. This reactivity is the basis for the formation of hydrazones and various heterocyclic systems.

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a well-established and reliable transformation in organic chemistry. wikipedia.orgnih.gov 2,5-Difluoro-4-hydrazinobenzoic acid is expected to undergo this condensation reaction, where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon. This reaction is typically catalyzed by a small amount of acid. unesp.br The resulting hydrazones are valuable intermediates in organic synthesis and can exhibit a range of biological activities. The use of 4-hydrazinobenzoic acid, a close structural analog, as a derivatizing agent for the analysis of low-molecular-weight aldehydes highlights the utility of this reaction. unesp.br

The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds through a well-understood, acid-catalyzed nucleophilic addition-elimination mechanism. unesp.br The reaction can be summarized in the following key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate, also known as a carbinolamine.

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (hydrazonium ion).

Deprotonation: A base (such as water or another molecule of the hydrazine) removes a proton from the nitrogen atom, yielding the final hydrazone product and regenerating the acid catalyst. unesp.br

The rate of this reaction is pH-dependent, with the optimal pH typically being mildly acidic (around 4-5). nih.gov This is because the acid is required to protonate the carbonyl group, increasing its electrophilicity, and to facilitate the dehydration step. However, at very low pH, the hydrazine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl.

The condensation reaction to form hydrazones is generally applicable to a wide variety of aldehydes and ketones. wikipedia.org Aromatic and aliphatic aldehydes typically react readily. Ketones can also be used, although their reactivity is generally lower than that of aldehydes due to steric hindrance and the electron-donating effect of the two alkyl groups, which makes the carbonyl carbon less electrophilic.

The table below illustrates the potential scope of carbonyl reactants for the formation of hydrazones with this compound, based on the general reactivity of hydrazines.

| Carbonyl Reactant | Class | Expected Reactivity |

| Formaldehyde | Aliphatic Aldehyde | High |

| Acetaldehyde | Aliphatic Aldehyde | High |

| Benzaldehyde | Aromatic Aldehyde | High |

| Acetone | Aliphatic Ketone | Moderate |

| Acetophenone | Aryl-Alkyl Ketone | Moderate |

| Benzophenone | Aromatic Ketone | Low |

Limitations of this reaction can arise from severely sterically hindered ketones, which may react very slowly or not at all. Additionally, carbonyl compounds with other reactive functional groups might lead to side reactions under the reaction conditions. The electronic nature of substituents on aromatic aldehydes and ketones can also influence the reaction rate, with electron-withdrawing groups on the aromatic ring of the carbonyl compound generally increasing the electrophilicity of the carbonyl carbon and thus accelerating the reaction.

The hydrazine moiety of this compound is a key functional group for the synthesis of various nitrogen-containing heterocycles. These cyclization reactions typically involve the reaction of the hydrazine with a bifunctional electrophile, leading to the formation of a stable ring system.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they are known for their diverse pharmacological activities. nih.gov A common and versatile method for the synthesis of pyrazoles is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov In the case of this compound, the reaction with a β-ketoester would be expected to yield a pyrazole (B372694) derivative with a carboxylic acid group attached to the N-phenyl ring.

The reaction generally proceeds by an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. The synthesis of fluorinated pyrazoles is of particular interest in medicinal chemistry. researchgate.net

The following table presents a selection of 1,3-dicarbonyl compounds that could potentially be used in the synthesis of pyrazole derivatives from this compound.

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Substituents (Positions 3 and 5) |

| Ethyl acetoacetate | Methyl, Hydroxy (as Pyrazolone) |

| Acetylacetone (B45752) | Two Methyl groups |

| Dibenzoylmethane | Two Phenyl groups |

| Ethyl benzoylacetate | Phenyl, Hydroxy (as Pyrazolone) |

| Trifluoroacetylacetone | Methyl, Trifluoromethyl |

1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. There are several synthetic routes to 1,2,4-triazoles that utilize hydrazine derivatives. One common approach involves the reaction of a hydrazide with a one-carbon synthon, such as an orthoester or formamide. Since this compound is a hydrazine, it would first need to be converted to the corresponding hydrazide, for instance, by reaction of its ester with hydrazine hydrate.

Alternatively, certain methods allow for the direct use of hydrazines in the construction of the triazole ring. For example, the reaction of a hydrazine with an acyl isothiocyanate, followed by cyclization, can lead to the formation of a 1,2,4-triazole-3-thione. Another approach is the reaction of a hydrazine with a nitrile in the presence of a suitable catalyst.

The synthesis of fused triazole systems is also possible. For instance, if the carboxylic acid group of this compound were to participate in the cyclization, it could lead to the formation of a triazolo[4,3-a]quinazolinone scaffold, although this would require specific reaction conditions and reagents. The synthesis of 1,2,4-triazole (B32235) derivatives is a well-established field with numerous methodologies available. nih.govresearchgate.net

Cyclization Reactions for Heterocycle Synthesis

Other Nitrogen-Containing Heterocycles

The hydrazine functional group is a well-established precursor for the synthesis of a variety of nitrogen-containing heterocycles. frontiersin.orgorganic-chemistry.org This reactivity stems from the nucleophilic nature of the nitrogen atoms, which can readily participate in cyclization reactions with suitable electrophilic partners. For this compound, this provides a direct route to complex heterocyclic structures, which are significant in pharmaceuticals and biologically active compounds. organic-chemistry.org

Common transformations include:

Pyrazoles: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone or malondialdehyde, leads to the formation of a pyrazole ring. The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.

Pyridazines: Condensation with 1,4-dicarbonyl compounds or their equivalents results in the formation of the six-membered pyridazine (B1198779) ring.

Indoles (Fischer Indole (B1671886) Synthesis): Although requiring specific conditions, the hydrazine can react with ketones or aldehydes to form a hydrazone, which can then undergo acid-catalyzed rearrangement to form an indole structure. The viability of this reaction depends on the nature of the carbonyl compound and the electronic properties of the hydrazinobenzoic acid derivative.

| Reactant Type | Example Reactant | Resulting Heterocyclic Core |

|---|---|---|

| 1,3-Dicarbonyl | Acetylacetone | Pyrazole |

| γ-Ketoester | Levulinic acid | Pyridazinone |

| Ketone/Aldehyde | Cyclohexanone | Indole (via Fischer Synthesis) |

Acylation and Sulfonylation of the Hydrazine Group

The terminal nitrogen atom of the hydrazine group (-NH₂) is highly nucleophilic and reacts readily with acylating and sulfonylating agents. These reactions are typically high-yielding and provide a straightforward method for modifying the hydrazine moiety.

Acylation: Treatment with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base results in the formation of the corresponding acylhydrazide. This reaction is analogous to the acylation of para-aminobenzohydrazide with acyl halides. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonohydrazides. The base used in these reactions, typically pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride byproduct.

| Reagent | Reagent Class | Product Functional Group |

|---|---|---|

| Acetyl Chloride | Acyl Halide | Acylhydrazide |

| Acetic Anhydride | Acid Anhydride | Acylhydrazide |

| Benzenesulfonyl Chloride | Sulfonyl Chloride | Sulfonohydrazide |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative.

Amidation: Direct reaction with an amine to form an amide bond is possible, though it often requires high temperatures to drive off water. More commonly, the reaction is facilitated by the use of coupling agents or by activating the carboxylic acid. researchgate.net The formation of an amide bond is a fundamental reaction in chemistry, particularly in the synthesis of peptides and pharmaceuticals. nih.govlookchem.com

| Reaction | Reactant | Product |

|---|---|---|

| Esterification | Methanol (with H⁺ catalyst) | Methyl 2,5-difluoro-4-hydrazinobenzoate |

| Amidation | Aniline (with coupling agent) | N-phenyl-2,5-difluoro-4-hydrazinobenzamide |

To enhance the reactivity of the carboxylic acid towards nucleophiles like amines and alcohols, it is often converted into a more reactive intermediate. This activation is a key step in modern amide and ester synthesis.

Common activation strategies include:

Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acid chloride.

Mixed Anhydrides: Reaction with an acyl chloride, such as pivaloyl chloride, or a chloroformate, like isobutyl chloroformate, in the presence of a base forms a mixed anhydride, which is also highly susceptible to nucleophilic attack.

Active Esters: The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI) with an N-hydroxy compound can generate active esters. nih.govlookchem.com These intermediates readily react with amines to form amides under mild conditions. lookchem.com

| Activating Agent | Intermediate Formed |

|---|---|

| Thionyl Chloride (SOCl₂) | Acid Chloride |

| N,N'-Carbonyldiimidazole (CDI) | Acylimidazolide |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea |

Reactivity of the Difluorinated Aromatic Ring

The electronic properties of the aromatic ring are influenced by the substituents present. The fluorine atoms and the carboxylic acid group are electron-withdrawing, while the hydrazine group is electron-donating. This electronic environment dictates the ring's susceptibility to substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly at the carbon atoms bearing the fluorine substituents. chemistrysteps.com This reaction is favored on aromatic rings that are "electron-poor," a condition met by the presence of the electron-withdrawing fluorine and carboxyl groups. masterorganicchemistry.comlibretexts.org

Key factors for SNAr on this molecule include:

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. The rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. masterorganicchemistry.com

Ring Activation: The reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. chemistrysteps.comlibretexts.org In this compound, the carboxylic acid group and the second fluorine atom act as activating groups.

Deactivating Influence: The hydrazine group at position 4 is electron-donating, which generally deactivates the ring towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of such reactions are dictated by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comuomustansiriyah.edu.iq In this compound, the directing effects of the four substituents must be collectively considered to predict the position of an incoming electrophile.

The substituents can be classified based on their influence on the aromatic ring's reactivity and their directing effects:

Hydrazino Group (-NHNH₂): This group is a powerful activating substituent. youtube.com Through resonance, the nitrogen atom adjacent to the ring donates electron density, particularly to the ortho and para positions. Consequently, it is a strong ortho, para-director.

Fluorine Atoms (-F): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of electron donation through resonance. libretexts.orglibretexts.org

Carboxylic Acid Group (-COOH): This group is deactivating as it withdraws electron density from the ring through both induction and resonance. It acts as a meta-director. youtube.com

Therefore, the directing effects of all substituents are largely concerted, strongly favoring electrophilic attack at the C3 and C6 positions . The powerful activating nature of the hydrazino group is the principal driver of this selectivity.

Table 1: Analysis of Substituent Directing Effects for EAS

| Substituent (Position) | Electronic Effect | Directing Influence | Favored Positions |

|---|---|---|---|

| -COOH (C1) | Deactivating, Meta-Directing | Directs to C3, C5 | C3 |

| -F (C2) | Deactivating, Ortho, Para-Directing | Directs to C3, C5 | C3 |

| -NHNH₂ (C4) | Activating, Ortho, Para-Directing | Directs to C3, C5 | C3, C6 |

| -F (C5) | Deactivating, Ortho, Para-Directing | Directs to C2, C4, C6 | C6 |

Applications of 2,5 Difluoro 4 Hydrazinobenzoic Acid in Advanced Chemical Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

2,5-Difluoro-4-hydrazinobenzoic acid is a valuable bifunctional molecule in organic synthesis. The presence of three distinct reactive sites—the carboxylic acid, the hydrazine (B178648) moiety, and the fluorinated aromatic ring—allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of complex organic structures.

Construction of Polycyclic and Fused Ring Systems

The hydrazine and carboxylic acid functionalities within this compound are key to its utility in constructing polycyclic and fused ring systems. The hydrazine group can readily undergo condensation reactions with dicarbonyl compounds or their equivalents to form heterocyclic rings such as pyrazoles and pyridazinones. Subsequently, the carboxylic acid group can be utilized for further annulation reactions, leading to the formation of more complex fused systems.

The fluorine substituents on the aromatic ring play a crucial role in modulating the reactivity of the molecule. Their electron-withdrawing nature can influence the nucleophilicity of the hydrazine group and the acidity of the carboxylic acid. Furthermore, the fluorine atoms can direct electrophilic substitution reactions on the aromatic ring and can be involved in cross-coupling reactions, providing additional handles for the elaboration of the molecular framework.

Precursor to Structurally Diverse Scaffolds

The reactivity of this compound allows for its use as a precursor to a variety of molecular scaffolds. The hydrazine moiety can be transformed into other functional groups, such as hydrazones, hydrazides, and pyrazoles, which are themselves versatile intermediates in organic synthesis. For instance, reaction with aldehydes and ketones yields hydrazones, which can then undergo cyclization or rearrangement reactions to afford a range of heterocyclic compounds.

The carboxylic acid group provides a point for derivatization through esterification or amidation, allowing for the introduction of diverse substituents and the construction of larger molecular architectures. The combination of these transformations, coupled with the influence of the fluorine atoms, enables the synthesis of a wide array of structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Integration into Functional Materials and Chemical Probes

The unique electronic properties conferred by the difluoro substitution pattern, combined with the reactive functional groups, make this compound an attractive candidate for incorporation into functional materials and chemical probes.

Modification of Material Surfaces (e.g., ZnO ETLs in perovskite solar cells)

While direct studies on this compound for surface modification are limited, the analogous compound, 4-hydrazinobenzoic acid, has been successfully employed to modify zinc oxide (ZnO) electron transport layers (ETLs) in organic solar cells. arxiv.org This suggests a strong potential for the difluorinated derivative in similar applications, particularly in perovskite solar cells where ZnO is a common ETL material. asrjetsjournal.org

The carboxylic acid group can anchor the molecule to the ZnO surface, while the hydrazine moiety can interact with the perovskite layer, potentially improving the interfacial properties. The presence of fluorine atoms is expected to have several beneficial effects. Their electron-withdrawing nature can lower the work function of the ZnO, leading to better energy level alignment with the perovskite absorber and facilitating more efficient electron extraction. Furthermore, the hydrophobic nature of fluorine can enhance the moisture resistance of the device, a critical factor for the long-term stability of perovskite solar cells.

Below is a table summarizing the potential effects of modifying ZnO ETLs with this compound in perovskite solar cells, based on findings for the non-fluorinated analog and the known properties of organofluorine compounds.

| Property | Expected Effect of this compound Modification |

| Work Function of ZnO | Lowered due to the electron-withdrawing fluorine atoms. |

| Energy Level Alignment | Improved alignment between the ZnO ETL and the perovskite layer. |

| Electron Extraction | Enhanced efficiency of electron transfer from the perovskite to the ETL. |

| Interfacial Recombination | Reduced recombination of charge carriers at the ETL/perovskite interface. |

| Moisture Stability | Increased due to the hydrophobic nature of the fluorinated molecule. |

| Device Performance | Potential for higher power conversion efficiency and improved operational stability. |

Development of Chemosensors and Recognition Elements

The hydrazine functionality is a well-established reactive group for the development of chemosensors, particularly for the detection of aldehydes and ketones. The reaction between a hydrazine and a carbonyl compound forms a stable hydrazone, and this reaction can be coupled to a change in a measurable signal, such as fluorescence or color.

The incorporation of this compound into a sensor molecule could offer several advantages. The fluorine atoms can modulate the electronic properties of the aromatic ring, potentially leading to enhanced sensitivity and selectivity. The carboxylic acid group provides a convenient handle for attaching the sensor molecule to a solid support or for further chemical modification to tune its properties. The development of such chemosensors is an active area of research with applications in environmental monitoring, medical diagnostics, and industrial process control.

Derivatizing Agent in Analytical Chemistry Methodologies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. Hydrazine-containing reagents are commonly used as derivatizing agents for carbonyl compounds. The analogous compound, 4-hydrazinobenzoic acid, has been successfully used as a derivatizing agent for the analysis of aldehydes by high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govunesp.br

This compound can be expected to perform similarly, reacting with aldehydes and ketones to form hydrazones that can be readily detected by UV-Vis or fluorescence spectroscopy. The fluorine atoms may offer advantages in certain analytical methods. For instance, they can enhance the volatility of the derivative for gas chromatography (GC) analysis or alter its chromatographic behavior in HPLC, potentially leading to better separation from interfering species. Furthermore, the presence of fluorine provides a unique spectroscopic signature that could be exploited for detection by fluorine-specific methods.

The following table outlines the potential applications of this compound as a derivatizing agent in various analytical techniques.

| Analytical Technique | Application of this compound as a Derivatizing Agent |

| High-Performance Liquid Chromatography (HPLC) | Derivatization of aldehydes and ketones to form UV-active or fluorescent hydrazones, enabling their separation and quantification. |

| Gas Chromatography (GC) | Formation of more volatile and thermally stable derivatives of carbonyl compounds for GC analysis. |

| Capillary Electrophoresis (CE) | Modification of the charge and/or hydrodynamic radius of analytes to improve their separation efficiency in CE. |

| Mass Spectrometry (MS) | Introduction of a readily ionizable tag to enhance the sensitivity of detection of carbonyl compounds by MS. |

Derivatization for Chromatographic Analysis (e.g., HPLC-UV, CE-DAD)

There is no available data to suggest that this compound is utilized as a derivatizing agent for High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Capillary Electrophoresis with Diode-Array Detection (CE-DAD). The chemical structure of this compound, featuring a hydrazine group, theoretically allows for reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. This is a common derivatization strategy to enhance the detectability of such analytes. However, no studies have been published that apply this principle using this specific difluorinated reagent.

Enhancement of Detection Sensitivity and Stability of Analytes

In the absence of any studies on the use of this compound for derivatization, there is no evidence to support its role in enhancing the detection sensitivity or stability of analytes. While fluorinated reagents can sometimes improve detection in certain analytical techniques (e.g., electron capture detection in gas chromatography), there is no information to confirm this effect in the context of HPLC-UV or CE-DAD for derivatives of this compound. Similarly, no data exists on the stability of any potential derivatives.

It is important to note that the non-fluorinated analog, 4-hydrazinobenzoic acid, is a known derivatizing agent for aldehydes and ketones, with established applications in HPLC-UV and CE-DAD. However, as per the strict focus of this article, the applications of this different compound will not be discussed.

Computational Chemistry and Theoretical Studies of 2,5 Difluoro 4 Hydrazinobenzoic Acid

Electronic Structure Analysis

Computational analysis of the electronic structure of a molecule provides profound insights into its reactivity and properties. For 2,5-Difluoro-4-hydrazinobenzoic acid, while specific computational studies are not extensively available in the reviewed literature, the theoretical framework for such an analysis is well-established.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orglibretexts.orgyoutube.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity and kinetic stability.

A low HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In a molecule like this compound, the HOMO is expected to be localized on the electron-rich hydrazine (B178648) and amino groups, as well as the aromatic ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid and fluorine substituents.

While specific calculated values for this compound are not present in the searched literature, a typical representation of such data is provided in the table below for illustrative purposes. Studies on similar compounds, such as 4-hydrazinobenzoic acid derivatives, have utilized Density Functional Theory (DFT) calculations, often with the B3LYP functional and a 6-311G(d,p) basis set, to determine these parameters. nih.govresearchgate.net

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Relates to the chemical reactivity and stability. |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. The EPS map is generated by calculating the electrostatic potential at the electron density surface of the molecule.

Different colors on the EPS map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the EPS map would be expected to show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the hydrazine group, highlighting these as likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the carboxylic acid and hydrazine groups, as well as potentially near the fluorine atoms due to their high electronegativity. Such analyses have been employed to understand the reactivity of various organic molecules, including substituted benzoic acids. walisongo.ac.id

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are powerful tools for investigating reaction mechanisms, providing detailed insights that are often difficult to obtain through experimental methods alone.

Reaction Pathway Prediction and Transition State Analysis

By employing methods such as Density Functional Theory (DFT), it is possible to map out the potential energy surface of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing the geometry and energy of the transition state is a key aspect of mechanistic elucidation. Frequency calculations are performed to confirm that the identified stationary points are indeed minima (reactants, products, intermediates) or first-order saddle points (transition states).

Thermodynamic and Kinetic Parameters of Key Transformations

From the calculated energies of the species involved in a reaction pathway, it is possible to determine important thermodynamic and kinetic parameters. Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can predict the spontaneity and equilibrium position of a reaction. A negative ΔG indicates a spontaneous process.

Kinetic parameters, most notably the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. The activation energy is a critical factor in determining the rate of a reaction. A lower activation energy corresponds to a faster reaction rate. These computational approaches have been successfully applied to understand the reactivity of various substituted aromatic compounds.

Below is an illustrative table of the kind of data that could be generated for a hypothetical transformation of this compound.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| ΔH (kcal/mol) | -15.0 | Heat of reaction (exothermic/endothermic). |

| ΔG (kcal/mol) | -12.5 | Spontaneity of the reaction. |

| Ea (kcal/mol) | 25.0 | Energy barrier for the reaction, related to reaction rate. |

Spectroscopic Property Predictions (Theoretical)

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra could be performed.

Theoretical IR spectra are typically calculated by performing frequency calculations, which yield the vibrational modes of the molecule and their corresponding intensities. These can be compared with experimental IR spectra to aid in the assignment of characteristic peaks.

NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard, can provide a theoretical NMR spectrum that can be compared with experimental data for structural verification.

UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, yielding the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the UV-Vis spectrum.

Vibrational (IR) Spectroscopy Simulations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating the vibrational spectra of molecules. These simulations predict the frequencies at which a molecule will absorb infrared radiation, corresponding to its specific vibrational modes. For derivatives of benzoic acid, DFT calculations have been successfully employed to assign vibrational bands observed in experimental Fourier Transform Infrared (FT-IR) and Raman spectra.

While specific simulated infrared spectroscopy data for this compound is not extensively available in the public domain, studies on structurally related compounds provide a framework for what to expect. For instance, investigations of various substituted benzoic acids have demonstrated that theoretical calculations can accurately predict the vibrational frequencies associated with the carboxylic acid group (O-H stretch, C=O stretch, C-O stretch), the aromatic ring (C-H stretch, C=C stretch), and the substituent groups.

In a hypothetical computational study of this compound, key vibrational modes would be of particular interest. The stretching vibrations of the N-H bonds in the hydrazino group, the O-H and C=O bonds in the carboxylic acid group, and the C-F bonds would all produce characteristic peaks in the simulated IR spectrum. The table below illustrates a hypothetical set of calculated vibrational frequencies for significant functional groups, based on typical ranges observed for similar molecules.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3500-3300 |

| Hydrazino Group | N-H stretch (asymmetric) | ~3400-3300 |

| Hydrazino Group | N-H stretch (symmetric) | ~3300-3200 |

| Aromatic Ring | C-H stretch | ~3100-3000 |

| Carboxylic Acid | C=O stretch | ~1750-1700 |

| Aromatic Ring | C=C stretch | ~1600-1450 |

| Carboxylic Acid | C-O stretch | ~1300-1200 |

| Aryl Fluoride (B91410) | C-F stretch | ~1250-1100 |

Note: This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual values would be obtained from specific quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of NMR chemical shifts are a crucial tool for structural elucidation. Computational models, often employing DFT, can calculate the magnetic shielding of atomic nuclei within a molecule, which is then converted to a chemical shift value. These predicted shifts can be compared with experimental NMR data to confirm the molecular structure.

For substituted benzoic acid esters, it has been noted that the experimental ¹H NMR chemical shifts of substituents ortho to the ester group can sometimes deviate from predictions based on simple additivity rules. Detailed computational studies using DFT have been shown to provide a better understanding of these variances.

In the case of this compound, predicting the ¹H and ¹³C NMR chemical shifts would be of primary importance. The protons on the aromatic ring, the carboxylic acid proton, and the protons of the hydrazino group would each have distinct predicted chemical shifts. Similarly, the carbon atoms of the aromatic ring, the carboxylic acid carbon, and the carbons bonded to fluorine would exhibit characteristic ¹³C chemical shifts. A hypothetical set of predicted NMR chemical shifts is presented below.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| Carboxylic OH | 10.0 - 13.0 | - |

| Hydrazino NH₂ | 4.0 - 6.0 | - |

| Hydrazino NH | 7.0 - 9.0 | - |

| Carboxylic C=O | - | 165 - 175 |

| Aromatic C-F | - | 150 - 165 (JCF coupling) |

| Aromatic C-N | - | 140 - 150 |

Note: This table provides estimated chemical shift ranges. Precise values would be the result of specific computational calculations and are influenced by the choice of solvent and theoretical method.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, exploring its conformational landscape and interactions with its environment.

Studies on similar fluorinated benzoic acid derivatives have shown that fluorine substitution can influence the planarity of the molecule and the rotational barriers of substituent groups. For example, in 2,6-difluoro-3-methoxybenzamide, the presence of fluorine atoms leads to a non-planar conformation. A conformational analysis of this compound would likely reveal several low-energy conformers, with their relative populations determined by their calculated free energies.

Molecular dynamics simulations could further elucidate the dynamic behavior of these conformers in different environments, such as in a solvent or interacting with a biological target. These simulations would track the atomic positions over time, providing insights into the flexibility of the molecule, the stability of intramolecular hydrogen bonds, and the solvent's effect on conformational preferences.

Advanced Analytical Methodologies for Characterizing 2,5 Difluoro 4 Hydrazinobenzoic Acid and Its Chemical Products

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopic methods are indispensable for determining the precise molecular structure of newly synthesized compounds derived from "2,5-Difluoro-4-hydrazinobenzoic acid".

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For complex structures derived from "this compound", one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information. However, advanced two-dimensional (2D) NMR techniques are often required for complete and unambiguous assignment of all signals, especially in larger, more complex derivatives.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is invaluable for assigning protons on the aromatic ring and any aliphatic chains in derivatives.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), simplifying the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.

Given the fluorine substituents, ¹⁹F NMR is also a vital tool. ¹H-¹⁹F and ¹³C-¹⁹F couplings provide additional structural information. For instance, in a derivative of a similar compound, 2-fluoro-3-methylbenzoic acid, the ¹⁹F NMR shows a signal at -114.82 ppm.

Solid-State NMR (ssNMR): When single crystals suitable for X-ray crystallography cannot be obtained, solid-state NMR provides valuable structural information on the powdered solid material. High-resolution solid-state ¹³C NMR can reveal the number of crystallographically independent molecules in the asymmetric unit by the splitting of signals for chemically equivalent carbons. For example, in a co-crystal of benzoic acid and pentafluorobenzoic acid, the solid-state ¹³C NMR spectrum showed two distinct resonances for the carboxylic acid group of each component, indicating two molecules of each in the asymmetric unit. researchgate.net This technique would be similarly applied to solid derivatives of "this compound" to probe their solid-state structure and packing.

A summary of expected NMR data for a related compound, "2,5-Difluorobenzoic acid", is presented below.

| Nucleus | Technique | Expected Chemical Shifts (ppm) and Couplings |

| ¹H | 1D NMR | Aromatic protons would appear in the range of 7.0-8.0 ppm, with splitting patterns dictated by ¹H-¹H and ¹H-¹⁹F couplings. |

| ¹³C | 1D NMR | Aromatic carbons would resonate between 110-140 ppm, with C-F couplings. The carboxyl carbon would be downfield (>165 ppm). |

| ¹⁹F | 1D NMR | Signals for the two fluorine atoms would be observed, with their chemical shifts influenced by their position and the electronic environment. |

| ¹H-¹³C | HSQC | Correlation peaks would link each aromatic proton to its directly attached carbon. |

| ¹H-¹³C | HMBC | Long-range correlations would help to assign quaternary carbons and confirm the overall connectivity. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. chemicalbook.com By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined, which is a crucial step in confirming the identity of a newly synthesized compound.

For derivatives of "this compound", HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in the mass spectrum also provide valuable structural information. For instance, the mass spectrum of "2,5-Difluorobenzoic acid" shows a molecular ion peak and characteristic fragments corresponding to the loss of hydroxyl and carbonyl groups. nist.gov When analyzing a derivative of "this compound", one would expect to see fragmentation patterns related to the hydrazino moiety and any other functional groups that have been introduced.

Common ionization techniques used in HRMS for such compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov

The table below illustrates a hypothetical HRMS analysis for "this compound".

| Ion | Calculated Exact Mass | Observed Exact Mass | Difference (ppm) | Inferred Formula |

| [M+H]⁺ | 189.0470 | 189.0472 | 1.06 | C₇H₇F₂N₂O₂ |

| [M-H₂O+H]⁺ | 171.0364 | 171.0365 | 0.58 | C₇H₅F₂N₂O |

| [M-NHNH₂+H]⁺ | 158.0179 | 158.0180 | 0.63 | C₇H₄F₂O₂ |

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

For derivatives of "this compound", obtaining a single crystal suitable for X-ray diffraction analysis can provide unequivocal proof of structure. The crystal structure would reveal the conformation of the molecule and how the molecules pack in the solid state. The hydrazino and carboxylic acid groups are capable of forming extensive hydrogen bond networks, which would be a key feature of the crystal structure. The fluorine atoms can also participate in weaker intermolecular interactions.

The following table summarizes the type of information that would be obtained from an X-ray crystallographic study.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal. |

| Atomic Coordinates | The precise position of each atom in the asymmetric unit. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing. |

Chromatographic Separation and Purity Assessment of Reaction Mixtures

Chromatographic techniques are essential for separating the components of a reaction mixture and assessing the purity of the desired product.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For "this compound" and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method Development Considerations:

Column Selection: A C18 or C8 column is typically used for the separation of aromatic acids. The choice of column depends on the polarity of the specific derivative being analyzed.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the buffer is a critical parameter, as it affects the ionization state of the carboxylic acid and hydrazino groups, and thus their retention on the column. For mass spectrometry detection, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are preferred.

Detection: A UV detector is commonly used, as the aromatic ring of the benzoic acid moiety provides strong UV absorbance. A photodiode array (PDA) detector can provide spectral information, which aids in peak identification and purity assessment.

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a wide range of polarities in a reasonable time.

A typical HPLC method for a related compound, 4-hydrazinobenzoic acid, might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer. nih.gov

The table below outlines a starting point for HPLC method development for "this compound".

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC-MS analysis due to the polar carboxylic acid and hydrazino groups. Therefore, derivatization is necessary to convert it into a more volatile and thermally stable compound.

Derivatization: The active hydrogens on the carboxylic acid and hydrazino groups can be replaced with non-polar groups. A common derivatization agent is a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the analyte into its trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively. For example, benzoic acid can be analyzed as its trimethylsilyl ester.

Once derivatized, the compound can be separated by GC and detected by MS. The mass spectrometer provides both quantitative information and a mass spectrum that can be used for identification by comparison to a spectral library or by interpretation of the fragmentation pattern.

The table below summarizes the GC-MS analysis process for "this compound".

| Step | Description |

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form the volatile silyl (B83357) derivative. |

| 2. Injection | Introduction of the derivatized sample into the GC. |

| 3. Separation | Separation of the derivative from other components in the mixture on a capillary GC column (e.g., HP-5ms). |

| 4. Ionization | Fragmentation of the separated derivative by electron ionization (EI). |

| 5. Detection | Detection of the resulting ions by the mass spectrometer to generate a mass spectrum. |

Advanced Characterization of Functionalized Materials

The successful functionalization of materials with this compound imparts new chemical and physical properties to the substrate. Verifying the covalent attachment and understanding the resulting changes in surface composition, morphology, and crystalline structure requires a suite of advanced analytical techniques. Methodologies such as X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine-Structure (NEXAFS), Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD) provide critical insights at the atomic and molecular levels.

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine-Structure (NEXAFS) for Surface Composition

XPS and NEXAFS are powerful, non-destructive techniques that offer detailed information about the elemental composition and chemical environment of the uppermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined. Each element has a characteristic set of binding energies, allowing for elemental identification. Chemical shifts in these binding energies provide information about the bonding environment of the atoms.

For a material functionalized with this compound, XPS is used to confirm the presence of fluorine and nitrogen on the surface, providing direct evidence of successful grafting. High-resolution scans of the Carbon 1s (C 1s), Nitrogen 1s (N 1s), and Fluorine 1s (F 1s) regions are particularly informative. For instance, in a study involving the functionalization of graphene oxide with a similar compound, 4-hydrazinobenzenesulfonic acid, XPS analysis confirmed the introduction of new chemical bonds. mdpi.com The deconvolution of the C 1s peak reveals components corresponding to C-N and C-S bonds, alongside the original C-C, C-O, and C=O bonds of graphene oxide. mdpi.com Similarly, for a this compound-modified material, one would expect to identify C-F and C-N bonds.

Table 1: Representative XPS Peak Assignments for a Substrate Functionalized with a Hydrazinobenzoic Acid Derivative

| Core Level | Binding Energy (eV) | Assignment |

| C 1s | ~284.5 | C-C/C=C (sp²) |

| C 1s | ~285.7 | C-N (from hydrazine (B178648) linkage) |

| C 1s | ~286.8 | C-O (hydroxyl, epoxy) |

| C 1s | ~288.0 | C=O (carbonyl) |

| C 1s | ~289.0 | O-C=O (carboxyl) / C-F |

| N 1s | ~400.0 | C-N-H |

| F 1s | ~688.0 | C-F |

Note: The binding energies are approximate and can vary based on the substrate and specific chemical environment. This table is illustrative, based on findings for analogous functionalized materials. mdpi.com

Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy is another synchrotron-based technique that provides information on the electronic structure and orientation of molecules on surfaces. nih.gov It involves the excitation of a core-level electron to an unoccupied or partially occupied electronic state. researchgate.net The resulting absorption spectrum has sharp, intense resonance features characteristic of specific molecular bonds. nih.govmdpi.com

NEXAFS is particularly useful for probing the unoccupied molecular orbitals and can distinguish between different types of chemical bonds, such as C-F and C=O. For materials functionalized with this compound, F K-edge NEXAFS spectra would be highly sensitive to the C-F bonds, providing information about the electronic environment of the fluorine atoms. researchgate.net Analysis of the polarization dependence of the NEXAFS signal can also reveal the average orientation of the functionalizing molecules on the substrate surface.

Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) for Morphological and Crystalline Analysis

AFM and XRD are used to probe the physical structure of the functionalized material, providing insights into surface topography and changes in crystallinity.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. researchgate.net A sharp tip mounted on a flexible cantilever is scanned across the surface, and the deflection of the cantilever due to forces between the tip and the sample is measured. beilstein-journals.org This allows for the characterization of surface topography, roughness, and other mechanical properties with nanoscale resolution. beilstein-journals.org

Upon functionalization with this compound, the surface morphology of a material is expected to change. AFM can quantify this change by measuring parameters such as average roughness (Ra) and root-mean-square roughness (Rq). An increase in surface roughness is often indicative of the successful grafting of molecules onto the substrate, disrupting the previously smooth surface.

Table 2: Example of Surface Roughness Parameters Measured by AFM Before and After Functionalization

| Sample | Average Roughness (Ra) (nm) | Root-Mean-Square Roughness (Rq) (nm) |

| Unmodified Substrate | 0.5 | 0.7 |

| Functionalized Substrate | 1.8 | 2.3 |

Note: These values are representative and illustrate a typical increase in surface roughness upon the attachment of functional molecules.

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of a material. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the angles and intensities of the diffracted beams are measured. The resulting diffraction pattern is a fingerprint of the material's crystalline structure.

XRD is particularly valuable for characterizing layered materials, such as graphene oxide or clays, that are functionalized with this compound. The intercalation or grafting of molecules between the layers of the host material leads to a change in the interlayer spacing (d-spacing). According to Bragg's Law (nλ = 2d sinθ), this change in d-spacing results in a shift of the characteristic diffraction peak to a lower 2θ angle. For example, in the functionalization of graphene oxide with 4-hydrazinobenzenesulfonic acid, the diffraction peak shifted from 11.78° to 5.98°, corresponding to an increase in interlayer space from 0.751 nm to 1.478 nm. mdpi.com This significant increase confirmed that the functional molecules were successfully inserted between the graphene sheets. mdpi.com

Table 3: Illustrative XRD Data for a Layered Material Before and After Functionalization

| Sample | Diffraction Peak (2θ) | Interlayer d-spacing (nm) |

| Unmodified Graphene Oxide | 11.78° | 0.751 |

| Functionalized Graphene Oxide | 5.98° | 1.478 |

Note: This data is based on the reported values for graphene oxide functionalized with 4-hydrazinobenzenesulfonic acid and serves as a direct analogue for the expected results upon functionalization with this compound. mdpi.com

Future Research Directions and Unexplored Avenues for 2,5 Difluoro 4 Hydrazinobenzoic Acid

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. Future research on 2,5-Difluoro-4-hydrazinobenzoic acid should focus on developing synthetic routes that align with these principles. Traditional multi-step syntheses often involve hazardous reagents, stoichiometric waste, and significant energy consumption.

Key areas for green chemistry innovation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. For instance, the synthesis of hydrazides from esters has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times decreasing from hours to minutes and yields increasing substantially. chemmethod.comchemmethod.com

Aqueous Reaction Media: Utilizing water as a solvent is a primary goal of green chemistry. The synthesis of fluorinated arylhydrazones from aryl diazonium salts has been successfully demonstrated in water, suggesting that the synthesis of this compound could be adapted to aqueous conditions. nih.gov

High Hydrostatic Pressure (Barochemistry): This emerging technique can activate chemical reactions and is well-suited for industrial-scale production. rsc.org Its application to the synthesis of fluorinated building blocks is a novel area for exploration.

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems can significantly reduce waste and improve atom economy.

| Approach | Traditional Method | Potential Green Alternative | Anticipated Benefits |

|---|---|---|---|

| Solvent | Organic solvents (e.g., DMF, Chloroform) | Water, Supercritical CO₂ | Reduced environmental impact, improved safety |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Reduced energy consumption, faster reactions |

| Reagents | Stoichiometric and hazardous reagents | Catalytic systems, enzymatic synthesis | Higher atom economy, less waste, milder conditions |

| Process | Multi-step batch processing | Continuous flow synthesis | Improved efficiency, safety, and scalability |

Exploration of Novel Catalytic Transformations

Modern catalysis offers powerful tools for the efficient and selective synthesis of complex molecules. For this compound, the development of novel catalytic transformations for its synthesis and derivatization is a crucial research avenue. Recent advances in catalysis for the formation of carbon-fluorine and carbon-nitrogen bonds are particularly relevant.

Future research should explore:

Transition-Metal Catalysis: Palladium-catalyzed C-H difluoromethylation of hydrazones has been reported, demonstrating high regioselectivity and functional group compatibility. researchgate.net Similar strategies could be adapted for the direct introduction of the hydrazine (B178648) group onto a difluorobenzoic acid scaffold.

Photoredox Catalysis: Visible-light photoredox catalysis enables C-H activation under mild conditions. This has been used to prepare difluorinated hydrazones and could offer a novel route for the synthesis of this compound. sigmaaldrich.com

Organocatalysis: The use of small organic molecules as catalysts can avoid the cost and toxicity associated with heavy metals. The development of organocatalytic methods for fluorination and amination of aromatic rings is a rapidly growing field. sigmaaldrich.com

| Catalytic Method | Description | Potential Application for this compound |

|---|---|---|

| Transition-Metal Catalysis (e.g., Pd, Cu) | Utilizes transition metal complexes to catalyze cross-coupling and C-H activation reactions. | Direct C-H hydrazination of 2,5-difluorobenzoic acid or C-F amination of a trifluorinated precursor. |

| Photoredox Catalysis | Uses visible light to initiate catalytic cycles via single-electron transfer (SET) processes. | Mild and selective synthesis from readily available precursors under ambient conditions. sigmaaldrich.com |

| Electrocatalysis | Employs electrical potential to drive redox reactions, often with high control and efficiency. | Green synthesis by minimizing the use of chemical oxidants or reductants. sigmaaldrich.com |

| Organocatalysis | Relies on small, metal-free organic molecules to catalyze reactions. | Enantioselective transformations and avoidance of metal contamination in the final product. sigmaaldrich.com |

Rational Design of Derivatives with Tunable Chemical Properties

The true potential of this compound lies in its use as a versatile scaffold for the creation of a diverse library of derivatives with tailored properties. The carboxylic acid and hydrazine moieties are readily functionalized, allowing for systematic modifications to tune the molecule's electronic, steric, and pharmacokinetic properties.

Future research should focus on:

Hydrazone Formation: The condensation of the hydrazine group with various aldehydes and ketones is a straightforward way to generate a wide array of hydrazone derivatives. mdpi.com These derivatives have shown promise as antimicrobial and anticancer agents. researchgate.net

Amide and Ester Synthesis: The carboxylic acid group can be converted to amides and esters, which can alter solubility, membrane permeability, and metabolic stability.

Heterocycle Formation: The hydrazine and carboxylic acid groups can be used as anchor points for the construction of various heterocyclic ring systems, such as pyrazoles, oxadiazoles, and quinazolines, which are common motifs in bioactive molecules. nih.govmdpi.com

| Modification Site | Derivative Class | Potential Property to Tune | Example Application |

|---|---|---|---|

| Hydrazine (-NHNH₂) | Hydrazones | Biological activity, coordination chemistry | Anticancer agents, metal sensors |

| Carboxylic Acid (-COOH) | Amides, Esters | Solubility, lipophilicity, metabolic stability | Prodrug design, improved bioavailability |

| Aromatic Ring (C-H) | Further substituted aromatics | Electronic properties, steric hindrance | Fine-tuning of receptor binding affinity |

| Combined Functionalization | Heterocycles (e.g., pyrazoles, triazoles) | Rigidity, 3D structure, biological activity | Development of novel therapeutic agents researchgate.net |

Integration into Advanced Material Science Architectures

The unique electronic properties conferred by the difluorinated ring, combined with the coordinating ability of the hydrazine and carboxylic acid groups, make this compound an attractive building block for advanced materials.

Unexplored avenues in this area include:

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The carboxylic acid and hydrazine groups can act as linkers to coordinate with metal ions or other organic units to form porous, crystalline materials. The fluorine atoms can enhance the stability and modify the sorption properties of these frameworks.

Luminescent Materials and Sensors: Hydrazone derivatives are known to exhibit interesting photophysical properties, including aggregation-induced emission. The fluorine atoms can further modulate these properties, leading to the development of novel fluorescent probes for detecting metal ions or biomolecules.

Functional Polymers: Incorporation of this compound as a monomer into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific functional properties for applications in electronics or separation technologies.

| Material Class | Role of this compound | Potential Properties and Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage and separation, catalysis, chemical sensing |

| Covalent-Organic Frameworks (COFs) | Monomeric building block | High stability, permanent porosity, optoelectronic applications |

| Luminescent Probes | Fluorophore scaffold | Fluorescent sensors for metal ions, pH, or biological analytes |